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Compound of Interest

Compound Name: Methyl 2-Bromo-5-chlorobenzoate

CAS No.: 27007-53-0

Cat. No.: B1362421

Get Quote

The molecular weight of Methyl 2-Bromo-5-chlorobenzoate is not a single static number; it is

defined by the isotopic distributions of Bromine and Chlorine.[1] For high-resolution mass

spectrometry (HRMS) and precise stoichiometric calculations, researchers must distinguish

between the Average Molecular Weight and the Monoisotopic Mass.

Table 1: Key Physicochemical Data
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Property Value Notes

IUPAC Name
Methyl 2-bromo-5-

chlorobenzoate

CAS Number 27007-53-0

Molecular Formula C₈H₆BrClO₂

Average Molecular Weight 249.49 g/mol Used for bulk stoichiometry

Monoisotopic Mass 247.92397 Da Based on ⁷⁹Br and ³⁵Cl

Physical State Solid (Low Melting Point)

Melting Point 39.0 – 43.0 °C Requires cool storage (<15°C)

Solubility Methanol, Ethyl Acetate, DCM Hydrophobic ester moiety

Deep Dive: Isotopic Mass Distribution
The presence of Bromine (⁷⁹Br/⁸¹Br ≈ 1:[1][2][3][4]1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:[1][2]1) creates

a distinct "fingerprint" in mass spectrometry.[1] This is a self-validating feature: the molecular

ion cluster will not be a single peak but a predictable pattern.

M (248): Contains ⁷⁹Br + ³⁵Cl

M+2 (250): Contains (⁸¹Br + ³⁵Cl) OR (⁷⁹Br + ³⁷Cl)

M+4 (252): Contains ⁸¹Br + ³⁷Cl

The following diagram illustrates the logical probability of these isotopic combinations, essential

for confirming product identity in LC-MS workflows.
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Methyl 2-Bromo-5-chlorobenzoate
(C8H6BrClO2)

Bromine Isotopes
79Br (50.7%) / 81Br (49.3%)

Chlorine Isotopes
35Cl (75.8%) / 37Cl (24.2%) Peak M (m/z ~248)

79Br + 35Cl
Relative Abundance: 100%

79Br

Peak M+2 (m/z ~250)
(81Br+35Cl) + (79Br+37Cl)

Relative Abundance: ~130%

Mix

Peak M+4 (m/z ~252)
81Br + 37Cl

Relative Abundance: ~30%

81Br

35Cl

Mix

37Cl

Click to download full resolution via product page

Figure 1: Isotopic fractionation logic for Mass Spectrometry validation. The M+2 peak is often

the most intense due to the combined probabilities of ⁸¹Br and ³⁷Cl.

Part 2: Synthetic Pathways
The synthesis of Methyl 2-Bromo-5-chlorobenzoate typically proceeds via the esterification of

its acid precursor, 5-bromo-2-chlorobenzoic acid. The acid itself is synthesized via the

regioselective bromination of 2-chlorobenzoic acid.

Protocol: Two-Step Synthesis from 2-Chlorobenzoic
Acid[7]
Step 1: Bromination (Synthesis of Acid Precursor)[5]

Reagents: 2-Chlorobenzoic acid, N-Bromosuccinimide (NBS), H₂SO₄ (catalyst/solvent).[6]

Mechanism: Electrophilic aromatic substitution. The carboxyl group directs meta, but the

strong ortho/para directing effect of the Chlorine atom dominates, directing the Bromine to

the position para to the Chlorine (position 5).

Procedure:
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Dissolve 2-chlorobenzoic acid in concentrated H₂SO₄ at 10–30°C.

Add NBS portion-wise (exothermic).

Stir for 2 hours.

Quench in ice water to precipitate 5-bromo-2-chlorobenzoic acid.[6]

Yield: ~85%.

Step 2: Methyl Esterification

Reagents: 5-bromo-2-chlorobenzoic acid, Methanol (MeOH), Thionyl Chloride (SOCl₂) or

H₂SO₄.

Mechanism: Fischer Esterification.

Procedure:

Suspend 5-bromo-2-chlorobenzoic acid in excess anhydrous Methanol.

Add catalytic H₂SO₄ or dropwise SOCl₂ at 0°C.

Reflux for 4–6 hours (monitor by TLC).

Concentrate solvent, neutralize with NaHCO₃, and extract with Ethyl Acetate.[7]

Purification: Recrystallization from MeOH/Water if necessary.
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Raw Material:
2-Chlorobenzoic Acid

Step 1: Bromination
(NBS, H2SO4, 30°C)

Electrophilic Subst.

Intermediate:
5-Bromo-2-chlorobenzoic acid

Precipitation

Step 2: Esterification
(MeOH, H+, Reflux)

Fischer Esterification

Final Product:
Methyl 2-Bromo-5-chlorobenzoate

Workup & Drying

Click to download full resolution via product page

Figure 2: Synthetic workflow from commercially available starting materials to the methyl ester.

Part 3: Applications in Drug Discovery
This compound serves as a "switchable" scaffold. The difference in reactivity between the Aryl-

Bromide and Aryl-Chloride bonds allows for sequential cross-coupling.

Selective Suzuki Coupling: The C-Br bond is weaker and more reactive than the C-Cl bond.

Palladium catalysts (e.g., Pd(dppf)Cl₂) will preferentially insert at the C-Br position, allowing

researchers to attach a specific R-group at position 2 while leaving the Chlorine at position 5

intact for later modification.
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SGLT-2 Inhibitors: It is a known building block for gliflozin-class drugs (e.g., Dapagliflozin),

used to construct the distal aryl ring systems that fit into the sodium-glucose cotransporter

active site.

Part 4: Analytical Characterization
To validate the integrity of Methyl 2-Bromo-5-chlorobenzoate, the following spectral features

must be confirmed.

1. ¹H-NMR (Predicted, CDCl₃, 400 MHz)

δ 3.95 ppm (s, 3H): Methyl ester protons (–COOCH₃).

δ 7.35 ppm (d, 1H): Aromatic proton at C4 (ortho to Cl, meta to Br).

δ 7.55 ppm (dd, 1H): Aromatic proton at C3 (ortho to Br).

δ 7.90 ppm (d, 1H): Aromatic proton at C6 (ortho to Carbonyl).

Note: The desheilding effect of the ester shifts the C6 proton downfield.

2. Safety & Handling (GHS)

Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.[8]

H319: Causes serious eye irritation.[8]

Storage: Store in a cool, dry place (<15°C). The low melting point (39-43°C) means it can

fuse into a solid block if stored in a warm lab environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1362421?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362421?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

